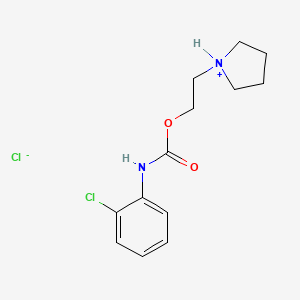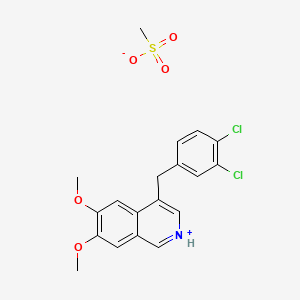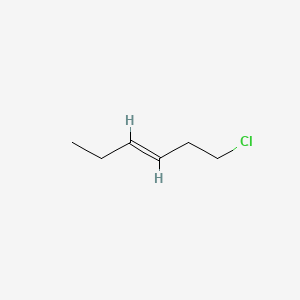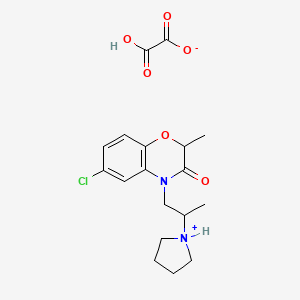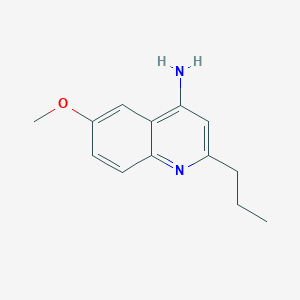
6-Methoxy-2-propylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The structure of 4-Amino-6-methoxy-2-propylquinoline consists of a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position.
Vorbereitungsmethoden
The synthesis of 4-Amino-6-methoxy-2-propylquinoline can be achieved through various methods, including classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions.
For industrial production, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance yield and reduce environmental impact . For example, the reaction of aniline with aldehydes in the presence of molecular oxygen as an oxidant can provide a convenient and economical approach to synthesizing quinoline derivatives .
Analyse Chemischer Reaktionen
4-Amino-6-methoxy-2-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions .
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methoxy-2-propylquinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of dyes, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methoxy-2-propylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in target organisms . For example, similar compounds like primaquine and quinine exert their effects by interfering with the electron transport chain in parasites, leading to the generation of reactive oxygen species and the inhibition of haem polymerase . These actions result in the disruption of essential biological processes and the eventual death of the target organism.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-methoxy-2-propylquinoline can be compared with other quinoline derivatives, such as primaquine, quinine, and other 4-aminoquinolines . These compounds share a similar quinoline core structure but differ in their substituents and specific biological activities.
Primaquine: An antimalarial drug that generates reactive oxygen species and interferes with electron transport in parasites.
Other 4-aminoquinolines: These compounds also target the digestive vacuole of parasites and inhibit haem polymerase, leading to the accumulation of toxic haem.
The uniqueness of 4-Amino-6-methoxy-2-propylquinoline lies in its specific substituents, which may confer distinct biological activities and applications compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
1189106-30-6 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
6-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
OKOIIVYWEONWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


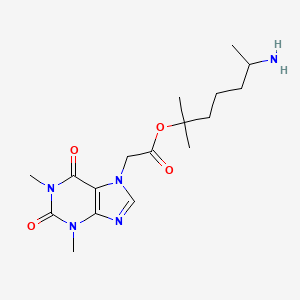
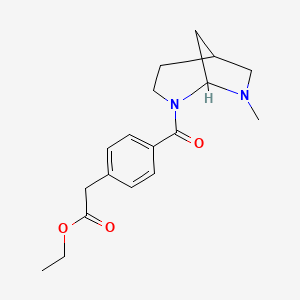
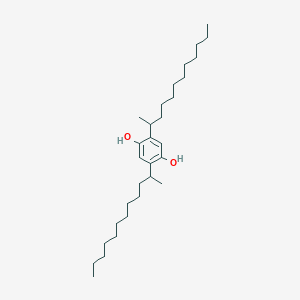
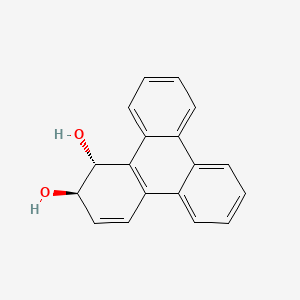
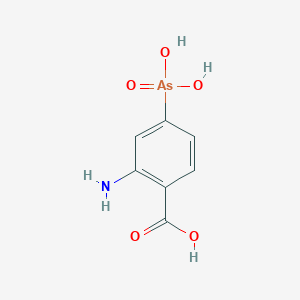
![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
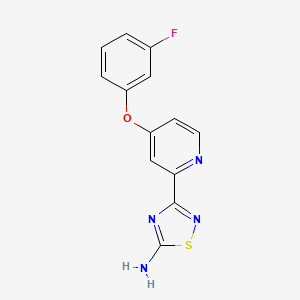
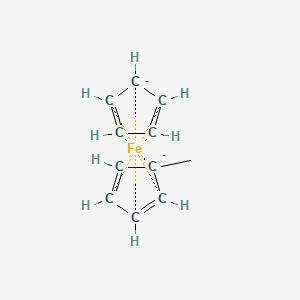
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
